molecular formula C6H10O6S B14308064 2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate CAS No. 112204-18-9

2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate

Cat. No.: B14308064
CAS No.: 112204-18-9
M. Wt: 210.21 g/mol
InChI Key: VOUZFDATICNMHF-UHFFFAOYSA-N
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Description

2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate is an organic compound with the molecular formula C(6)H({10})O(_6)S. It features a sulfate ester group and a hydroxybutynyl ether moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-hydroxy-2-butyne-1-ol and ethylene oxide.

    Reaction Steps:

    Conditions: The reactions are typically carried out under controlled temperatures (0-50°C) and inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation.

    Substitution: The sulfate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H(_2)) are employed.

    Substitution: Nucleophiles like sodium azide (NaN(_3)) or thiols (RSH) can be used under mild conditions.

Major Products

    Oxidation: Formation of 2-[(4-oxobut-2-yn-1-yl)oxy]ethyl hydrogen sulfate.

    Reduction: Formation of 2-[(4-hydroxybut-2-en-1-yl)oxy]ethyl hydrogen sulfate.

    Substitution: Formation of 2-[(4-hydroxybut-2-yn-1-yl)oxy]ethyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine

    Drug Development: Investigated for its potential as a prodrug or active pharmaceutical ingredient.

    Diagnostics: Utilized in the development of diagnostic assays.

Industry

    Surfactants: Component in the formulation of surfactants and detergents.

    Polymers: Used in the synthesis of functional polymers with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The hydroxy and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing molecular recognition and binding. The sulfate ester group can undergo hydrolysis, releasing sulfate ions that can interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Hydroxybut-2-en-1-yl)oxy]ethyl hydrogen sulfate: Similar structure but with an alkene instead of an alkyne.

    2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl sulfate: Lacks the hydrogen sulfate group.

    2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl phosphate: Contains a phosphate group instead of a sulfate group.

Properties

112204-18-9

Molecular Formula

C6H10O6S

Molecular Weight

210.21 g/mol

IUPAC Name

2-(4-hydroxybut-2-ynoxy)ethyl hydrogen sulfate

InChI

InChI=1S/C6H10O6S/c7-3-1-2-4-11-5-6-12-13(8,9)10/h7H,3-6H2,(H,8,9,10)

InChI Key

VOUZFDATICNMHF-UHFFFAOYSA-N

Canonical SMILES

C(COS(=O)(=O)O)OCC#CCO

Origin of Product

United States

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